molecular formula C17H24N2O5 B13562661 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylicacid

2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylicacid

Cat. No.: B13562661
M. Wt: 336.4 g/mol
InChI Key: WNOWIXHMTQMQCR-UHFFFAOYSA-N
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Description

2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a pyridine ring, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and coupling of the pyridine moiety

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection during reactions, while the piperidine and pyridine rings can engage in various binding interactions with enzymes or receptors. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylic acid
  • 2-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methoxy)pyridine-4-carboxylic acid

Uniqueness

The unique combination of the Boc-protected piperidine and the methoxy-pyridine moiety distinguishes 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acid from other similar compounds. This structure provides specific reactivity and binding properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]pyridine-4-carboxylic acid

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-8-4-5-12(10-19)11-23-14-9-13(15(20)21)6-7-18-14/h6-7,9,12H,4-5,8,10-11H2,1-3H3,(H,20,21)

InChI Key

WNOWIXHMTQMQCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=CC(=C2)C(=O)O

Origin of Product

United States

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